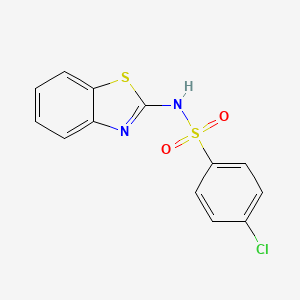

N-(1,3-benzothiazol-2-yl)-4-chlorobenzene-1-sulfonamide

描述

“N-(1,3-benzothiazol-2-yl)-4-chlorobenzene-1-sulfonamide” is a chemical compound that belongs to the class of hydrazonylsulfones . It has been studied for its potential biological applications and as an optical material .

Synthesis Analysis

The synthesis of similar compounds has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions . The synthesized compounds were characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Molecular Structure Analysis

A structural study has been carried out on similar compounds . For some variants, single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted . Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units . The molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Chemical Reactions Analysis

While specific chemical reactions involving “N-(1,3-benzothiazol-2-yl)-4-chlorobenzene-1-sulfonamide” are not available, similar compounds have been studied. For instance, a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles, (benzo)thiazoles, and 1,3,4-oxadiazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-ketoazoles in good yields .科学研究应用

Antibacterial Activity

Btba and its metal complexes have been investigated for their antibacterial properties. In a study by Mageed et al., Cu(II) and Hg(II) complexes of Btba were prepared and characterized . These complexes demonstrated significant antibacterial activity against both gram-positive (Staphylococcus Epidermidis and Staphylococcus aureus) and gram-negative (E. Coli and Citrobacter freundii) bacterial species. Notably, some complexes outperformed the reference antibiotic, amikacin.

Medicinal Applications

Benzothiazoles have been explored as potential therapeutic agents. While Btba itself shows antibacterial activity, other benzothiazoles are used in medicine as anti-cancer, anti-inflammatory, anti-parasitic, and anti-viral agents .

Synthesis Methods

Efficient synthetic methods exist for preparing benzothiazoles. For instance, 2-substituted benzothiazoles can be synthesized from N’-substituted-N-(2-halophenyl)thioureas or N-(2-halophenyl) thioamides through base-promoted intramolecular C–S bond coupling cyclization .

未来方向

The future directions for “N-(1,3-benzothiazol-2-yl)-4-chlorobenzene-1-sulfonamide” could include further exploration of its potential biological applications, particularly its antibacterial properties . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could provide valuable insights.

作用机制

Target of Action

N-(1,3-Benzothiazol-2-yl)-4-chlorobenzene-1-sulfonamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacteria, leading to its death . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of DprE1 affects the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the biochemical pathway leads to the death of the bacteria .

Pharmacokinetics

Similar benzothiazole derivatives have shown favourable pharmacokinetic profiles . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are areas of ongoing research.

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis bacteria . By inhibiting the function of DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to the death of the bacteria .

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S2/c14-9-5-7-10(8-6-9)20(17,18)16-13-15-11-3-1-2-4-12(11)19-13/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFNYDADEQZYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401251743 | |

| Record name | N-2-Benzothiazolyl-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide | |

CAS RN |

35607-93-3 | |

| Record name | N-2-Benzothiazolyl-4-chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Benzothiazolyl-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508195.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508201.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508204.png)

![3-{[(2-methylphenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine](/img/structure/B6508218.png)

![1-(4-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6508225.png)

![N-(3,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508229.png)

![N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6508234.png)

![4-methyl-N-[2-(6-{[3-(morpholin-4-yl)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6508235.png)

![2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6508254.png)

![2-(propan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6508260.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-3-{[4-(dimethylamino)phenyl]amino}-1,4-dihydronaphthalene-1,4-dione](/img/structure/B6508274.png)